molecular formula C23H18ClN3O4 B11301255 N-(2-chlorophenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(2-chlorophenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11301255
M. Wt: 435.9 g/mol
InChI Key: VTZVWHTZBTXDBC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that features a unique structure combining a chlorophenyl group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the phenoxy group: This step involves the reaction of the oxadiazole intermediate with a phenoxy compound.

    Introduction of the chlorophenyl group: This is usually done through a substitution reaction, where a suitable chlorophenyl precursor is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but common reagents include halogens and nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler, more reduced forms of the original compound.

Scientific Research Applications

N-(2-chlorophenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: The compound’s potential biological activity could make it a candidate for drug development.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide: can be compared with other compounds that have similar structural features, such as those containing oxadiazole rings or phenoxy groups.

Uniqueness

  • The unique combination of functional groups in this compound gives it distinct properties that may not be present in similar compounds. This uniqueness can make it particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C23H18ClN3O4/c1-29-17-11-9-15(10-12-17)23-26-22(27-31-23)16-5-4-6-18(13-16)30-14-21(28)25-20-8-3-2-7-19(20)24/h2-13H,14H2,1H3,(H,25,28)

InChI Key

VTZVWHTZBTXDBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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